

Spectroscopic Profile of 2-Chlorobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Chlorobenzenesulfonyl chloride*

Cat. No.: *B1218429*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chlorobenzenesulfonyl chloride**, a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this spectroscopic data are also provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-chlorobenzenesulfonyl chloride** (CAS No: 2905-23-9; Molecular Formula: $C_6H_4Cl_2O_2S$; Molecular Weight: 211.07 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches, publicly available, experimentally confirmed 1H and ^{13}C NMR data for **2-chlorobenzenesulfonyl chloride** is limited. The data presented here is based on predictive models and analysis of similar compounds. Researchers are advised to acquire experimental data for confirmation.

Table 1: Predicted 1H NMR Data for **2-Chlorobenzenesulfonyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15 - 8.05	m	-	H-6
7.75 - 7.65	m	-	H-3
7.60 - 7.50	m	-	H-4, H-5

Table 2: Predicted ^{13}C NMR Data for **2-Chlorobenzenesulfonyl Chloride**

Chemical Shift (δ) ppm	Assignment
141.0	C-1 (C-SO ₂ Cl)
135.5	C-2 (C-Cl)
133.0	C-6
132.0	C-4
130.0	C-5
128.0	C-3

Infrared (IR) Spectroscopy

The infrared spectrum of **2-chlorobenzenesulfonyl chloride** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for **2-Chlorobenzenesulfonyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1580 - 1560	Medium	C=C Aromatic Ring Stretch
1470 - 1440	Medium	C=C Aromatic Ring Stretch
1380 - 1360	Strong	SO ₂ Asymmetric Stretch
1190 - 1170	Strong	SO ₂ Symmetric Stretch
850 - 800	Strong	C-Cl Stretch
760 - 740	Strong	C-H Out-of-plane Bend
590 - 570	Strong	S-Cl Stretch

Mass Spectrometry (MS)

The mass spectrum of **2-chlorobenzenesulfonyl chloride** provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for **2-Chlorobenzenesulfonyl Chloride**

m/z	Relative Intensity (%)	Assignment
210	Moderate	[M] ⁺ (with ³⁵ Cl, ³⁷ Cl)
212	Moderate	[M+2] ⁺ (with ³⁷ Cl, ³⁵ Cl)
214	Low	[M+4] ⁺ (with ³⁷ Cl, ³⁷ Cl)
175	High	[M - Cl] ⁺
111	High	[C ₆ H ₄ Cl] ⁺
75	High	[C ₆ H ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of analogous compounds is as follows:

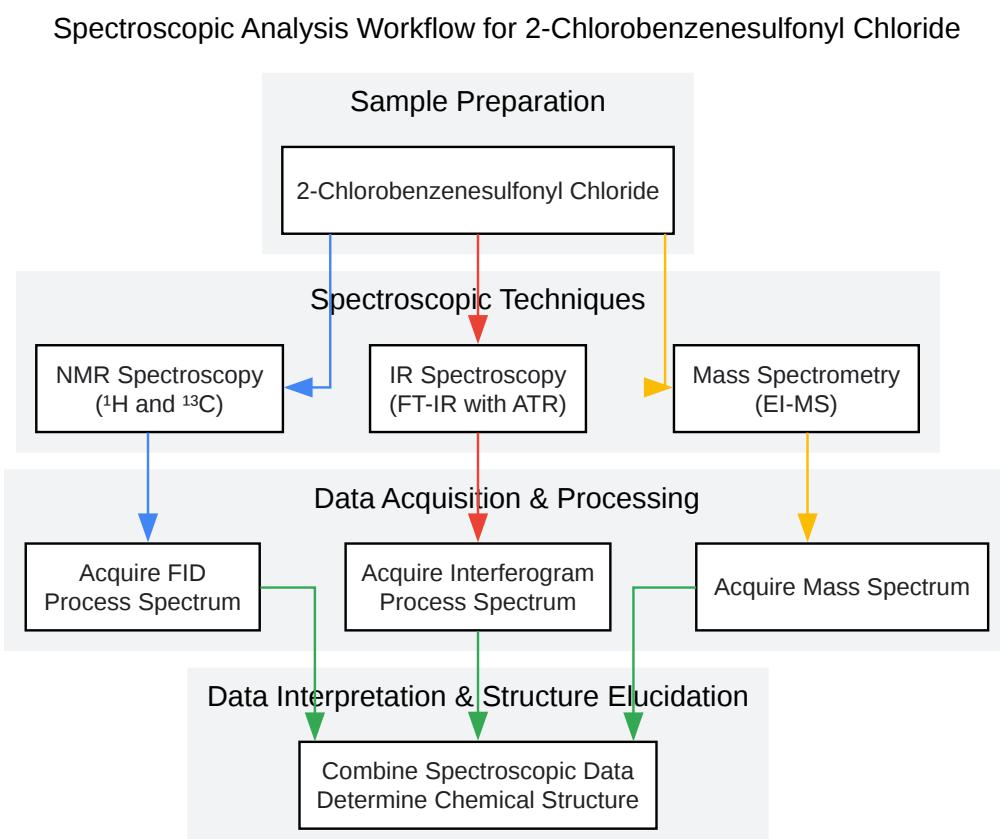
- Sample Preparation: Dissolve approximately 10-20 mg of **2-chlorobenzenesulfonyl chloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 10-12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the internal TMS standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique on a Fourier Transform Infrared (FT-IR) spectrometer.[\[1\]](#)

- Sample Preparation: As a liquid or low-melting solid, a small drop of **2-chlorobenzenesulfonyl chloride** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[\[1\]](#)
- Data Acquisition:
 - Technique: ATR-Neat.[\[1\]](#)
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)


The mass spectrum was acquired using an electron ionization (EI) source coupled with a mass analyzer.[\[2\]](#)

- Sample Introduction: A dilute solution of **2-chlorobenzenesulfonyl chloride** in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the ion source, often via a gas chromatograph (GC-MS).
- Ionization:
 - Method: Electron Ionization (EI).[\[2\]](#)
 - Electron Energy: 70 eV.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-chlorobenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzenesulfonyl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorobenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218429#spectroscopic-data-of-2-chlorobenzenesulfonyl-chloride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com